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Compound of Interest

Compound Name: ERRIA Inverse Agonist 1

Cat. No.: B15145478

This technical support center provides guidance for researchers, scientists, and drug
development professionals experiencing challenges with the in vivo efficacy of XCT-790, a
selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRa).

Introduction to XCT-790

XCT-790 is a widely used chemical probe to study the biological functions of ERRa, a key
regulator of cellular metabolism and mitochondrial biogenesis.[1][2] It acts as an inverse
agonist, disrupting the interaction between ERRa and its coactivators like PGC-1a.[2][3] While
effective in many in vitro settings, its translation to in vivo models can be challenging. A primary
confounding factor is its potent off-target effect as a mitochondrial uncoupler at nanomolar
concentrations, which is independent of its action on ERRa.[1][4][5] This can lead to rapid
depletion of cellular ATP and activation of AMP-activated protein kinase (AMPK), complicating
the interpretation of experimental outcomes.[1][5]

Frequently Asked Questions (FAQS)

Q1: What is the primary mechanism of action of XCT-7907?

Al: XCT-790 is a potent and selective inverse agonist of Estrogen-Related Receptor Alpha
(ERRa) with an IC50 of approximately 0.37 uM.[3][6] It functions by binding to the ligand-
binding domain of ERRa, which disrupts the interaction with coactivators, thereby inhibiting its
transcriptional activity.[2][3]
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Q2: My in vivo results with XCT-790 are inconsistent or show unexpected toxicity. What could
be the cause?

A2: A major reason for inconsistent in vivo results or toxicity is XCT-790's potent off-target
effect as a mitochondrial uncoupler.[1][2][4] This effect occurs at concentrations significantly
lower than those typically used to inhibit ERRa and can lead to cellular ATP depletion and
activation of AMPK, independent of ERRa activity.[1][2][5] This can mask the on-target effects
or cause general cellular stress. Lethality in animals has been reported, necessitating careful
dose selection and monitoring.[7]

Q3: How can | differentiate between the on-target (ERRa inhibition) and off-target
(mitochondrial uncoupling) effects of XCT-790 in my experiments?

A3: To dissect the two effects, it is crucial to include control experiments. One approach is to
use a cell line where ERRa has been knocked down or knocked out. If the observed effect of
XCT-790 persists in the absence of ERRQq, it is likely due to the off-target mitochondrial
uncoupling.[1] Additionally, monitoring the phosphorylation of AMPK can serve as a marker for
the off-target effect, as XCT-790 has been shown to activate AMPK secondary to ATP
depletion.[1][2]

Q4: What are some reported effective in vivo doses and administration routes for XCT-790?

A4: Successful in vivo studies have been reported using various cancer models. For instance,
in a xenograft model of endometrial cancer, 4 mg/kg of XCT-790 was administered via
intravenous injection every three days for three weeks, which significantly inhibited tumor
growth.[6] In a pancreatic cancer xenograft model, 2.5 mg/kg of XCT-790 was administered via
intraperitoneal injection three times a week for four weeks.[8]

Q5: Are there any known issues with the solubility or stability of XCT-790 for in vivo use?

A5: While the provided literature does not detail specific formulation issues for XCT-790,
compounds of this nature often have poor aqueous solubility, which can impact their
bioavailability and efficacy in vivo.[9] It is recommended to consult the manufacturer's
instructions for appropriate solvents and formulation protocols. Stock solutions are typically
stored at -80°C for up to 6 months or -20°C for 1 month.[6]
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Troubleshooting Guide for Poor In Vivo Efficacy

This guide provides a systematic approach to troubleshoot and address common issues
encountered when using XCT-790 in animal models.

Step 1: Confirm On-Target vs. Off-Target Effects

The most critical step is to determine if the observed in vivo effect (or lack thereof) is due to
ERRa inhibition or mitochondrial uncoupling.

Experimental Workflow for Deconvolution of XCT-790 Effects
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In Vitro Validation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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